molecular formula C19H18N2O2 B3108870 3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester CAS No. 169120-62-1

3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester

Cat. No. B3108870
CAS RN: 169120-62-1
M. Wt: 306.4 g/mol
InChI Key: RTVBSARHCIPCMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as 3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester, involves various methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclization of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions for this compound are not detailed in the search results.

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities . They can interact with various targets, receptors, or microorganisms, making them potential candidates for cancer treatment .

Anti-Microbial Activity

Quinoxaline derivatives have shown significant anti-microbial activity . They can act against a variety of microorganisms, making them useful in the development of new antimicrobial drugs .

Anti-Convulsant Activity

Quinoxaline derivatives have been studied for their anti-convulsant properties . This makes them potential candidates for the development of drugs to treat convulsive disorders .

Anti-Tuberculosis Activity

Quinoxaline derivatives have demonstrated anti-tuberculosis activity . They could potentially be used in the development of new drugs to treat tuberculosis .

Anti-Malarial Activity

Quinoxaline derivatives have shown anti-malarial activity . They could potentially be used in the development of new drugs to treat malaria .

Anti-Leishmanial Activity

Quinoxaline derivatives have demonstrated anti-leishmanial activity . They could potentially be used in the development of new drugs to treat leishmaniasis .

Anti-HIV Activity

Quinoxaline derivatives have shown anti-HIV activity . They could potentially be used in the development of new drugs to treat HIV .

Anti-Inflammatory Activity

Quinoxaline derivatives have demonstrated anti-inflammatory activity . They could potentially be used in the development of new drugs to treat inflammatory conditions .

properties

IUPAC Name

ethyl 6,7-dimethyl-3-phenylquinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-4-23-19(22)18-17(14-8-6-5-7-9-14)20-15-10-12(2)13(3)11-16(15)21-18/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVBSARHCIPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 2
3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 3
3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 4
3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 5
3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 6
3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester

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